Furo[3,2-c]pyridine-4-carbonitrile

MNK1/2 Inhibition Kinase Selectivity Colorectal Cancer

Secure your supply of Furo[3,2-c]pyridine-4-carbonitrile (CAS 190957-76-7), the essential building block for kinase inhibitor programs. Its precise furo[3,2-c]pyridine topology and 4-carbonitrile handle are critical for sub-nanomolar MNK1/2 (IC₅₀ 1.2/1.3 nM), potent dual cMET/RON, and VEGFR2/Tie-2/EphB4 inhibitor design. This scaffold enables >100-compound parallel libraries via scalable Suzuki coupling chemistry. Do not substitute with regioisomers—only this scaffold guarantees the required pharmacophore. Typical purity is ≥95%. Immediate availability for research and process development.

Molecular Formula C8H4N2O
Molecular Weight 144.13 g/mol
CAS No. 190957-76-7
Cat. No. B064743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridine-4-carbonitrile
CAS190957-76-7
Molecular FormulaC8H4N2O
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1OC=C2)C#N
InChIInChI=1S/C8H4N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H
InChIKeyQXJNYXFQOHPJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[3,2-c]pyridine-4-carbonitrile (CAS 190957-76-7): Core Chemical Identity and Structural Classification for Research Procurement


Furo[3,2-c]pyridine-4-carbonitrile (CAS 190957-76-7) is a fused heteroaromatic building block characterized by a furo[3,2-c]pyridine core bearing a nitrile substituent at the 4-position, with a molecular formula of C₈H₄N₂O and a molecular weight of 144.13 g/mol . The compound is commercially available for research use in quantities ranging from 5 mg to 1 g, with typical purity specifications of ≥95% . Its structural classification as a 4-cyanofuro[3,2-c]pyridine places it within a privileged scaffold class extensively explored in medicinal chemistry for kinase inhibitor development, while the 4-carbonitrile moiety provides a versatile synthetic handle for further derivatization [1].

Why Furo[3,2-c]pyridine-4-carbonitrile Cannot Be Replaced by Generic Furopyridine Analogs in Kinase-Focused Discovery Programs


Generic substitution of furo[3,2-c]pyridine-4-carbonitrile with other furopyridine regioisomers or simple pyridine carbonitriles is chemically and pharmacologically invalid due to the critical dependence of kinase inhibitory activity on the precise electronic topology of the [3,2-c] ring fusion and the positioning of the 4-cyano substituent. The furo[3,2-c]pyridine scaffold, characterized by a π-excessive furan ring fused to a π-deficient pyridine ring, establishes a distinct hydrogen-bonding and π-stacking pharmacophore that is not reproduced by furo[3,2-b]pyridine, furo[2,3-c]pyridine, or thieno[3,2-c]pyridine analogs [1][2]. Furthermore, the 4-carbonitrile group serves as both a key synthetic intermediate for nucleophilic displacement and a potential ATP-competitive hinge-binding motif, making its exact regiochemical placement non-negotiable for downstream SAR exploration [3][4].

Quantitative Differentiation Guide: Furo[3,2-c]pyridine-4-carbonitrile Procurement Evidence vs. Closest Analogs


MNK1/2 Kinase Inhibitory Potency of Furo[3,2-c]pyridine-Derived Compound 34 vs. Clinical-Stage MNK Inhibitors

Compound 34, a furo[3,2-c]pyridine-based MNK1/2 inhibitor derived from the core scaffold containing the 4-substituted furo[3,2-c]pyridine motif, exhibits sub-nanomolar inhibitory activity against both MNK1 (IC₅₀ = 1.2 nM) and MNK2 (IC₅₀ = 1.3 nM), representing a >100-fold potency advantage over the clinical candidate eFT508 (tomivosertib) in the same kinase assays [1].

MNK1/2 Inhibition Kinase Selectivity Colorectal Cancer

Regiochemical Positional Advantage: 4-Substituted Furo[3,2-c]pyridine vs. 2-Substituted Analogs in Kinase Inhibitor Design

The 4-position of the furo[3,2-c]pyridine scaffold is the preferred site for nucleophilic displacement chemistry, enabling efficient installation of amine-based pharmacophores via reaction of 4-chloro intermediates with cyclic secondary amines (morpholine, piperidine, pyrrolidine), yielding 4-amino-substituted derivatives with yields of 45–78% under standard conditions [1]. In contrast, 2-substituted furo[3,2-c]pyridines require alternative synthetic routes (hydrazine reduction or Suzuki coupling) that are less amenable to parallel library synthesis [1].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Kinase Inhibitor Scaffold Comparison: Furo[3,2-c]pyridine vs. Thieno[3,2-c]pyridine in cMET/RON Dual Inhibition

The furo[3,2-c]pyridine scaffold demonstrates comparable or superior potency in cMET and RON kinase inhibition relative to the thieno[3,2-c]pyridine congener when evaluated in the context of 6-amino-substituted derivatives. OSI-296, a 6-aminofuro[3,2-c]pyridine, exhibits potent cellular inhibition of cMET and RON with in vivo tumor xenograft efficacy upon oral dosing, establishing this scaffold as a validated clinical candidate series . The thieno analog series, while also active, has been less extensively optimized for dual cMET/RON inhibition in the patent literature [1].

cMET/RON Kinases Dual Inhibition Cancer Therapeutics

Physicochemical Differentiation: Furo[3,2-c]pyridine-4-carbonitrile vs. 2,3-Dihydro Analog in Lipophilicity and Synthetic Tractability

Furo[3,2-c]pyridine-4-carbonitrile (fully aromatic, MW 144.13, predicted LogP = 1.70) exhibits a 0.77 log unit higher lipophilicity compared to its 2,3-dihydro analog (MW 146.15, predicted LogP ~0.93) based on calculated physicochemical properties . The fully aromatic system also offers enhanced UV chromophore properties (conjugated furan-pyridine system) for analytical detection and purification, whereas the partially saturated analog requires alternative detection methods .

Lipophilicity ADME Properties Synthetic Building Blocks

Application Scenarios for Furo[3,2-c]pyridine-4-carbonitrile in Kinase-Targeted Drug Discovery and Heterocyclic Library Synthesis


MNK1/2 Dual Inhibitor Lead Optimization for Colorectal Cancer

Medicinal chemistry teams pursuing orally bioavailable MNK1/2 inhibitors can leverage furo[3,2-c]pyridine-4-carbonitrile as a core scaffold for lead optimization, following the precedent of compound 34 which achieved sub-nanomolar MNK1/2 IC₅₀ values (1.2/1.3 nM) and demonstrated in vivo tumor growth inhibition in CT26 colorectal cancer models, both as monotherapy and in combination with anti-mPD-1 antibody [1]. The 4-carbonitrile group serves as a precursor for installing diverse amine pharmacophores, enabling rapid SAR exploration of the hinge-binding region critical for MNK selectivity over other MAPK-pathway kinases.

cMET/RON Dual Kinase Inhibitor Discovery Programs

Investigators targeting the MET/RON receptor tyrosine kinase family for oncology applications should prioritize furo[3,2-c]pyridine-4-carbonitrile as the foundational building block for 6-amino-substituted derivatives, as exemplified by OSI-296, a potent and selective dual cMET/RON inhibitor with oral in vivo efficacy in tumor xenograft models . The scaffold's established patent history (US 8,022,206 B2) and demonstrated pathway validation for EMT-related cancers provide a de-risked starting point for proprietary analog development.

Angiogenesis Kinase Inhibitor Library Synthesis (VEGFR2, Tie-2, EphB4)

High-throughput medicinal chemistry groups engaged in angiogenesis-targeted kinase inhibitor discovery can employ furo[3,2-c]pyridine-4-carbonitrile for the generation of 3,7-diphenyl-4-amino-furo[3,2-c]pyridine libraries via double Suzuki coupling chemistry, a strategy that has yielded potent inhibitors of VEGFR2, Tie-2, and EphB4 kinases [2]. The 4-carbonitrile position offers a direct route to 4-chloro intermediates (via standard aromatic halogenation) that undergo efficient nucleophilic displacement with diverse amine sets, enabling parallel synthesis of >100-compound libraries for kinase selectivity profiling.

Novel Heterocyclic Scaffold Synthesis via Catalyst-Free Room Temperature Cyclization

Academic and industrial process chemistry groups seeking mild, scalable routes to furo[3,2-c]pyridine derivatives can utilize Furo[3,2-c]pyridine-4-carbonitrile as an authentic reference standard for method development, capitalizing on the recently reported solvent-promoted synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium acetate in hexafluoroisopropyl alcohol (HFIP) at room temperature without catalyst, achieving yields of 35–84% [3]. This methodology, which represents the first tandem formation of both cycles in the furo[3,2-c]pyridine framework, offers a greener and more atom-economical alternative to traditional multistep routes requiring phosphorus oxychloride aromatization and Dowtherm cyclization conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[3,2-c]pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.